16-Heptadecenoic acid, 7-oxo-, methyl ester
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Overview
Description
16-Heptadecenoic acid, 7-oxo-, methyl ester: is a chemical compound with the molecular formula C17H30O3 and a molecular weight of 282.427 It is a methyl ester derivative of 16-Heptadecenoic acid, which is a type of fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Heptadecenoic acid, 7-oxo-, methyl ester typically involves the esterification of 16-Heptadecenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 16-Heptadecenoic acid, 7-oxo-, methyl ester can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: 16-Heptadecenoic acid, 7-oxo-, methyl ester is used as a reagent in organic synthesis and as a reference compound in analytical chemistry .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways .
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, it is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 16-Heptadecenoic acid, 7-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Heptadecanoic acid, methyl ester: A saturated fatty acid methyl ester with similar structural features but lacking the oxo group.
16-Heptadecenoic acid: The parent fatty acid without the methyl ester group.
Uniqueness: 16-Heptadecenoic acid, 7-oxo-, methyl ester is unique due to the presence of both the oxo group and the methyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
62735-46-0 |
---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
methyl 7-oxoheptadec-16-enoate |
InChI |
InChI=1S/C18H32O3/c1-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21-2/h3H,1,4-16H2,2H3 |
InChI Key |
LXINDPXOHHQURP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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